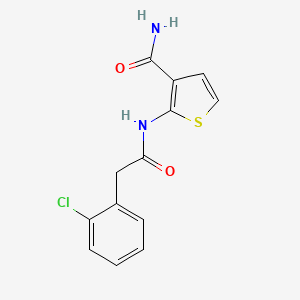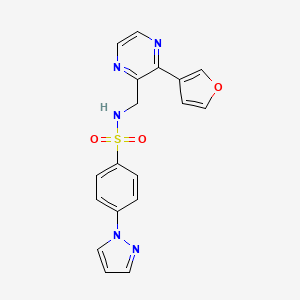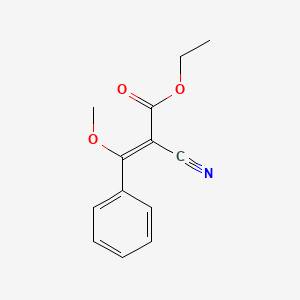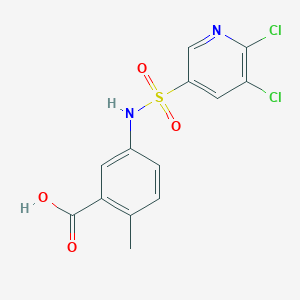
2-(2-Amino-5-(2-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-4-yl)-5-methoxyphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Amino-5-(2-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-4-yl)-5-methoxyphenol is a complex organic compound with potential applications in various scientific fields. This compound features a pyrimidine ring substituted with amino, methoxy, and trifluoromethyl groups, making it a molecule of interest for its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Amino-5-(2-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-4-yl)-5-methoxyphenol typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-diketone and a guanidine derivative under acidic or basic conditions.
Introduction of Substituents: The trifluoromethyl group can be introduced via a nucleophilic substitution reaction using a trifluoromethylating agent. The methoxyphenyl group can be added through a Suzuki coupling reaction involving a boronic acid derivative and a halogenated pyrimidine.
Final Assembly: The amino group is typically introduced through a nucleophilic aromatic substitution reaction, followed by the addition of the methoxy group via methylation using methyl iodide in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The phenolic hydroxyl group can undergo oxidation to form quinones under the influence of oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The nitro group, if present, can be reduced to an amino group using reducing agents such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Palladium on carbon (Pd/C), hydrogen gas.
Substitution: Nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.
Major Products
Oxidation: Quinones.
Reduction: Amino derivatives.
Substitution: Nitro, sulfonyl, and halogenated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in the development of new materials and catalysts.
Biology
In biological research, this compound may serve as a probe to study enzyme interactions and receptor binding due to its potential bioactivity. Its structural features could make it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Medicine
In medicine, the compound’s potential therapeutic properties could be explored for the treatment of diseases. Its ability to interact with biological targets might make it useful in developing new pharmaceuticals.
Industry
In the industrial sector, this compound could be used in the production of specialty chemicals, agrochemicals, and advanced materials. Its unique properties might also find applications in the development of new polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(2-Amino-5-(2-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-4-yl)-5-methoxyphenol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and methoxy groups can form hydrogen bonds with active sites, while the trifluoromethyl group can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(2-Amino-5-(2-methoxyphenyl)-6-methylpyrimidin-4-yl)-5-methoxyphenol: Similar structure but with a methyl group instead of a trifluoromethyl group.
2-(2-Amino-5-(2-methoxyphenyl)-6-chloropyrimidin-4-yl)-5-methoxyphenol: Similar structure but with a chlorine atom instead of a trifluoromethyl group.
2-(2-Amino-5-(2-methoxyphenyl)-6-bromopyrimidin-4-yl)-5-methoxyphenol: Similar structure but with a bromine atom instead of a trifluoromethyl group.
Uniqueness
The presence of the trifluoromethyl group in 2-(2-Amino-5-(2-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-4-yl)-5-methoxyphenol imparts unique chemical properties, such as increased lipophilicity and metabolic stability, which can enhance its biological activity and make it distinct from other similar compounds.
Properties
IUPAC Name |
2-[2-amino-5-(2-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-4-yl]-5-methoxyphenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F3N3O3/c1-27-10-7-8-11(13(26)9-10)16-15(12-5-3-4-6-14(12)28-2)17(19(20,21)22)25-18(23)24-16/h3-9,26H,1-2H3,(H2,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEJKWBNOMVWMSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=C(C(=NC(=N2)N)C(F)(F)F)C3=CC=CC=C3OC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F3N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(4-(2,6-dimethylmorpholino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-phenylpropanamide](/img/structure/B2859685.png)
![[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2859686.png)
![3-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(3-methylphenyl)-1,4-dihydropyridazin-4-one](/img/structure/B2859687.png)

![N-(2-(1H-pyrazol-1-yl)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)pentanamide](/img/structure/B2859689.png)

![1-(1-(4-(2-chlorophenoxy)butyl)-1H-benzo[d]imidazol-2-yl)ethanol](/img/structure/B2859692.png)

![2-[3-(2-Methylpropyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2859695.png)
![3-methoxy-8-(pyridine-2-carbonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B2859696.png)
![N-[1-(3-Oxo-4H-1,4-benzoxazin-6-yl)ethyl]prop-2-ynamide](/img/structure/B2859697.png)
![2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide](/img/structure/B2859699.png)

